Arecaidine propargyl ester hydrobromide Arecaidine propargyl ester hydrobromide Arecaidine propargyl ester is an agonist of M2 muscarinic acetylcholine receptors (mAChRs). It selectively binds to M2 over M1, M3, M4, and M5 mAChRs in CHO cells expressing the human receptors (Kis = 0.0871, 1.23, 0.851, 0.977, and 0.933 µM, respectively). Arecaidine propargyl ester induces contractions in isolated guinea pig atrium (pD2 = 8.67). It induces apoptosis and the production of reactive oxygen species (ROS) in U87 and U251 glioblastoma cells when used at a concentration of 100 µM. Arecaidine propargyl ester decreases mean arterial blood pressure in normotensive cats (ED25 = 1.9 nmol/kg). It is toxic to house flies (Musca) when administered at a dose of 75 µg/fly.

Brand Name: Vulcanchem
CAS No.: 116511-28-5
VCID: VC20882142
InChI: InChI=1S/C10H13NO2.BrH/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h1,5H,4,6-8H2,2H3;1H
SMILES: CN1CCC=C(C1)C(=O)OCC#C.Br
Molecular Formula: C10H14BrNO2
Molecular Weight: 260.13 g/mol

Arecaidine propargyl ester hydrobromide

CAS No.: 116511-28-5

Cat. No.: VC20882142

Molecular Formula: C10H14BrNO2

Molecular Weight: 260.13 g/mol

* For research use only. Not for human or veterinary use.

Arecaidine propargyl ester hydrobromide - 116511-28-5

Specification

Description Arecaidine propargyl ester is an agonist of M2 muscarinic acetylcholine receptors (mAChRs). It selectively binds to M2 over M1, M3, M4, and M5 mAChRs in CHO cells expressing the human receptors (Kis = 0.0871, 1.23, 0.851, 0.977, and 0.933 µM, respectively). Arecaidine propargyl ester induces contractions in isolated guinea pig atrium (pD2 = 8.67). It induces apoptosis and the production of reactive oxygen species (ROS) in U87 and U251 glioblastoma cells when used at a concentration of 100 µM. Arecaidine propargyl ester decreases mean arterial blood pressure in normotensive cats (ED25 = 1.9 nmol/kg). It is toxic to house flies (Musca) when administered at a dose of 75 µg/fly.

CAS No. 116511-28-5
Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
IUPAC Name prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide
Standard InChI InChI=1S/C10H13NO2.BrH/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h1,5H,4,6-8H2,2H3;1H
Standard InChI Key LRPUAFALRBYLTA-UHFFFAOYSA-N
SMILES CN1CCC=C(C1)C(=O)OCC#C.Br
Canonical SMILES CN1CCC=C(C1)C(=O)OCC#C.Br

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